molecular formula C21H24O4 B5089775 2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde

2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde

Cat. No. B5089775
M. Wt: 340.4 g/mol
InChI Key: YZRNDWVNJNYUSU-FPYGCLRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MPPB and has a molecular formula of C22H26O4.

Mechanism of Action

The mechanism of action of MPPB is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, MPPB has been shown to inhibit the Akt/mTOR and ERK signaling pathways, which are involved in cell proliferation and survival. In neuronal cells, MPPB has been shown to modulate the release of neurotransmitters by regulating calcium channels and vesicular transport.
Biochemical and Physiological Effects:
MPPB has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation and angiogenesis, the modulation of neurotransmitter release, and the protection of neuronal cells from oxidative stress and neurotoxicity. MPPB has also been shown to have antioxidant properties and to inhibit the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

One advantage of using MPPB in lab experiments is its ability to selectively target cancer cells and modulate neurotransmitter release. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research on MPPB, including the development of new drugs based on its structure, the investigation of its potential as a neuroprotective agent in neurodegenerative diseases, and the exploration of its role in modulating other signaling pathways. Additionally, further studies are needed to fully understand the mechanism of action of MPPB and its potential applications in various scientific fields.

Synthesis Methods

The synthesis of MPPB involves several steps, including the reaction of 2-methoxy-4-(1-propen-1-yl)phenol with 1-bromo-3-chloropropane to form 4-[2-methoxy-4-(1-propen-1-yl)phenoxy]-1-chlorobutane. This intermediate is then reacted with 2-hydroxybenzaldehyde to produce 2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde.

Scientific Research Applications

MPPB has been studied for its potential applications in various scientific fields, including cancer research, neuroscience, and drug development. In cancer research, MPPB has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. In neuroscience, MPPB has been studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release. In drug development, MPPB has been investigated as a potential lead compound for the development of new drugs.

properties

IUPAC Name

2-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O4/c1-3-8-17-11-12-20(21(15-17)23-2)25-14-7-6-13-24-19-10-5-4-9-18(19)16-22/h3-5,8-12,15-16H,6-7,13-14H2,1-2H3/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRNDWVNJNYUSU-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCCCOC2=CC=CC=C2C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCCCOC2=CC=CC=C2C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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